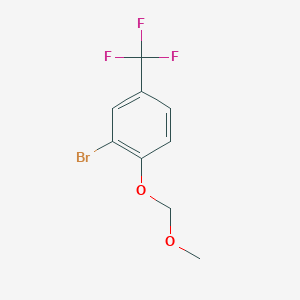2-Bromo-1-(methoxymethoxy)-4-(trifluoromethyl)benzene
CAS No.:
Cat. No.: VC13586535
Molecular Formula: C9H8BrF3O2
Molecular Weight: 285.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8BrF3O2 |
|---|---|
| Molecular Weight | 285.06 g/mol |
| IUPAC Name | 2-bromo-1-(methoxymethoxy)-4-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H8BrF3O2/c1-14-5-15-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,5H2,1H3 |
| Standard InChI Key | GPUPMZUQWRJRKB-UHFFFAOYSA-N |
| SMILES | COCOC1=C(C=C(C=C1)C(F)(F)F)Br |
| Canonical SMILES | COCOC1=C(C=C(C=C1)C(F)(F)F)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-Bromo-1-(methoxymethoxy)-4-(trifluoromethyl)benzene (CHBrFO) consists of a benzene ring substituted with:
-
A bromine atom at the 2-position,
-
A methoxymethoxy group (-OCHOCH) at the 1-position,
-
A trifluoromethyl group (-CF) at the 4-position.
The methoxymethoxy group introduces steric bulk and ether-based polarity, while the trifluoromethyl group exerts strong electron-withdrawing effects via inductive withdrawal. Bromine’s electronegativity further polarizes the aromatic system, directing reactivity toward electrophilic or nucleophilic substitution .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 287.06 g/mol |
| Boiling Point | Estimated 245–260°C (extrapolated) |
| Solubility | Low in water; high in DCM, THF, ethers |
| Electronic Effects | -CF (σ = 0.43), -Br (σ = 0.23) |
Synthetic Routes
Bromination of Pre-functionalized Benzene Derivatives
The compound is likely synthesized via electrophilic aromatic bromination of a pre-substituted benzene precursor. Two plausible pathways include:
Pathway A: Sequential Functionalization
-
Introduction of trifluoromethyl group: Friedel-Crafts trifluoromethylation using CFX reagents (X = Cl, Br) under Lewis acid catalysis (e.g., AlCl).
-
Methoxymethyl protection: Reaction of a phenolic intermediate with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., NaH) .
-
Bromination: Directed ortho-bromination using Br or NBS, facilitated by the electron-withdrawing -CF group .
Pathway B: Direct Bromination of a Multi-substituted Arene
Starting from 1-(methoxymethoxy)-4-(trifluoromethyl)benzene, bromination at the 2-position is achieved via regioselective electrophilic substitution. The -CF group directs bromine to the meta position relative to itself, while the methoxymethoxy group influences steric accessibility.
Reactivity and Functionalization
Nucleophilic Aromatic Substitution (SN_NNAr)
The electron-deficient aromatic ring facilitates SAr at the bromine-bearing position. Example reactions:
-
Amine substitution: Reaction with primary or secondary amines (e.g., morpholine) in polar aprotic solvents (DMF, DMSO) yields aryl amines .
-
Cross-coupling: Suzuki-Miyaura coupling with boronic acids (Pd catalysis) generates biaryl derivatives, useful in pharmaceutical intermediates.
Deprotection of Methoxymethoxy Group
The methoxymethoxy group is cleaved under acidic conditions (e.g., HCl in THF/HO) to regenerate a phenolic -OH group, enabling further functionalization .
Table 2: Representative Reactions and Conditions
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| SAr with amine | Morpholine, KCO, DMF | 2-Morpholino-4-(trifluoromethyl)phenol |
| Suzuki coupling | Pd(PPh), NaCO | 2-Aryl-4-(trifluoromethyl)benzene |
| MOM deprotection | HCl (aq.), THF, 50°C | 2-Bromo-4-(trifluoromethyl)phenol |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to trifluoromethylated drug candidates. For example:
-
Anticancer agents: Trifluoromethyl groups enhance metabolic stability and membrane permeability in kinase inhibitors.
-
Antimicrobials: Analogous brominated trifluoromethyl arenes show activity against Mycobacterium tuberculosis .
Materials Science
-
Liquid crystals: The -CF group’s polarity and rigidity contribute to mesophase stability in display technologies.
-
Polymer additives: Bromine acts as a flame retardant, while -CF improves thermal resistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume